molecular formula C5H9ClO2S B13254840 2-Methylidenebutane-1-sulfonyl chloride

2-Methylidenebutane-1-sulfonyl chloride

Cat. No.: B13254840
M. Wt: 168.64 g/mol
InChI Key: IPFQQDRQZYYVKF-UHFFFAOYSA-N
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Description

2-Methylidenebutane-1-sulfonyl chloride is an organic compound with the molecular formula C5H9ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidenebutane-1-sulfonyl chloride typically involves the reaction of 2-methylidenebutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is heated with thionyl chloride, leading to the formation of the sulfonyl chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of thionyl chloride is common due to its efficiency in converting sulfonic acids to sulfonyl chlorides .

Chemical Reactions Analysis

Types of Reactions

2-Methylidenebutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methylidenebutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The chlorine atom is a good leaving group, making the compound highly reactive towards nucleophiles. When it reacts with nucleophiles, the sulfonyl group (SO2) is transferred to the nucleophile, forming a new sulfonyl derivative. This reactivity is exploited in various chemical transformations and modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylidenebutane-1-sulfonyl chloride is unique due to its specific structure, which includes a methylidene group (CH2=) attached to the butane chain. This structural feature imparts distinct reactivity and properties compared to other sulfonyl chlorides. The presence of the methylidene group can influence the compound’s reactivity and the types of products formed in chemical reactions .

Properties

Molecular Formula

C5H9ClO2S

Molecular Weight

168.64 g/mol

IUPAC Name

2-methylidenebutane-1-sulfonyl chloride

InChI

InChI=1S/C5H9ClO2S/c1-3-5(2)4-9(6,7)8/h2-4H2,1H3

InChI Key

IPFQQDRQZYYVKF-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CS(=O)(=O)Cl

Origin of Product

United States

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